molecular formula C14H16N2O2 B048416 7-(Morpholin-4-ylmethyl)quinolin-8-ol CAS No. 112632-96-9

7-(Morpholin-4-ylmethyl)quinolin-8-ol

Cat. No. B048416
M. Wt: 244.29 g/mol
InChI Key: MNLWSYVFKKLRKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-(Morpholin-4-ylmethyl)quinolin-8-ol derivatives can involve multiple steps, including Mannich-type reactions, Buchwald–Hartwig amination, and condensation reactions. For example, a study detailed the unexpected product from a Mannich-type reaction in a basic medium, leading to the synthesis of a related compound, demonstrating the complexity and unpredictability of synthesizing these derivatives (Rivera, Ríos-Motta, & Navarro, 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods, including NMR and IR spectroscopy, to elucidate the compound's structure. For instance, photophysical analyses of new quinoline derivatives revealed intraligand and charge-transfer type transitions, highlighting the aromatic structure's impact on the compound's properties (Bonacorso et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of 7-(Morpholin-4-ylmethyl)quinolin-8-ol derivatives can vary widely. For example, anti-corrosion studies on mild steel showed that certain 8-hydroxyquinoline derivatives act as cathodic inhibitors, indicating their protective properties in acidic mediums (Douche et al., 2020).

Physical Properties Analysis

The physical properties, such as fluorescence emission and quantum yield, can be significantly enhanced by specific substitutions on the quinoline derivatives, as demonstrated by the synthesis and characterization of aluminum complexes (Suliman, Al-Nafai, & Al-Busafi, 2014).

Chemical Properties Analysis

Chemical properties, including antimicrobial activities, have been evaluated for various 7-substituted quinolin-8-ol derivatives. Synthesis and activity evaluation studies have shown that these compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Faydy et al., 2021).

Scientific Research Applications

  • Antibacterial Activity : A study reported the antibacterial effectiveness of Mannich base 7-((diphenylamino) (4-chlorophenyl) methyl) quinolin-8-ol against Gram-positive and Gram-negative bacteria. Metal ion complexes with Copper, Nickel, and Zinc demonstrated significant antibacterial properties (Tihile & Chaudhari, 2020).

  • Reduced Neurotoxicity in Antibacterial Agents : The 7-morpholino derivative 28 (Y-26611) exhibited excellent antibacterial activity with a reduced neurotoxic excitatory adverse reaction when combined with fenbufen or its metabolite biphenylacetic acid (Araki et al., 1993).

  • Potential Drug Candidates : Novel piperazine and morpholine substituted quinolines are potential drug candidates for diseases such as glaucoma, epilepsy, Alzheimer's, leukemia, and type-2 diabetes mellitus (Çakmak et al., 2020).

  • DNA-Dependent Protein Kinase Inhibitor : 8-substituted 2-morpholin-4-yl-quinolin-4-ones have shown potential as potent inhibitors of DNA-dependent protein kinase, with low nanomolar IC50 values (Barbeau et al., 2007).

  • Vibrational Spectroscopy in Anti-Malaria Compounds : A study identified key vibrational bands in quinoline derivatives used as anti-malaria compounds, noting significant wavenumber shifts for key bands (Fernandes et al., 2016).

  • Antitubercular Activity : Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines showed potent antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).

  • Antibacterial Activity of Derivatives : New 7-substituted quinolin-8-ol derivatives exhibited comparable or greater antibacterial activity than nitroxoline, with some compounds showing better activity against B. subtilis bacteria (Faydy et al., 2021).

  • Clioquinol in Treating Malignancy and Alzheimer's Disease : Oral Clioquinol shows potential in treating malignancy and Alzheimer's disease, but further investigation into its neurotoxicity is needed (Mao & Schimmer, 2008).

  • Antimicrobial Activities of Novel Derivatives : Novel 7-substituted thiosemicarbazinyl-quinolines synthesized via Ullmann coupling reaction showed promising antimicrobial activities against various microorganisms (Patel et al., 2018).

properties

IUPAC Name

7-(morpholin-4-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-16-6-8-18-9-7-16)4-3-11-2-1-5-15-13(11)14/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWSYVFKKLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327508
Record name 7-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Morpholin-4-ylmethyl)quinolin-8-ol

CAS RN

112632-96-9
Record name 7-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Albrecht, O Blau, K Witt, E Wegelius, M Nissinen… - …, 1999 - thieme-connect.com
The synthesis of the di (8-hydroxyquinoline) derivatives 8–14 is described. Hereby, spacers of different length and nature (alkyl or amide) are introduced. The geometric features of the …
Number of citations: 15 www.thieme-connect.com

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